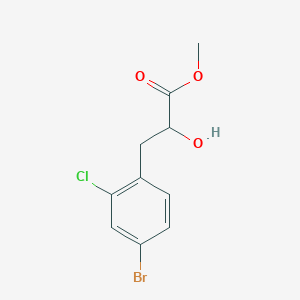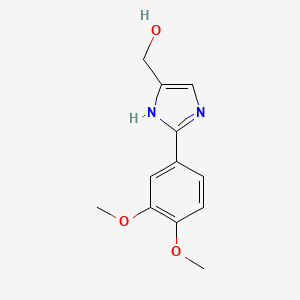
2-(3,4-Dimethoxyphenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions, which are efficient and cost-effective. For example, a copper-catalyzed multicomponent reaction can be used to synthesize trisubstituted imidazoles from readily available starting materials . This method offers excellent yields and short reaction times, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry
Industry: In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other functional materials.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the 3,4-dimethoxyphenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
2,4,5-Triphenylimidazole: This compound has a similar imidazole core but with different substituents.
2-(4-Methoxyphenyl)imidazole: This compound is similar but lacks the additional methoxy group at the 3-position. It has different chemical properties and applications.
2-(3,4-Dimethoxyphenyl)-4-methyl-5-phenyl-1H-imidazole: This compound has additional substituents on the imidazole ring, which can alter its chemical and biological properties.
Uniqueness: 2-(3,4-Dimethoxyphenyl)imidazole-5-methanol is unique due to the presence of both the 3,4-dimethoxyphenyl group and the hydroxymethyl group on the imidazole ring
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
[2-(3,4-dimethoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-4-3-8(5-11(10)17-2)12-13-6-9(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChIキー |
ZHFYUUBGZGDKSV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N2)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)
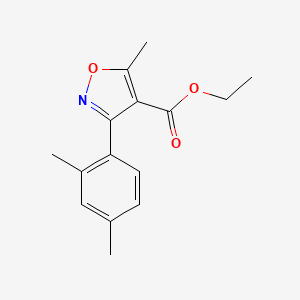

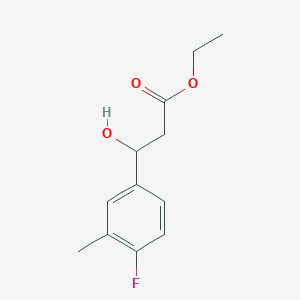

![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)

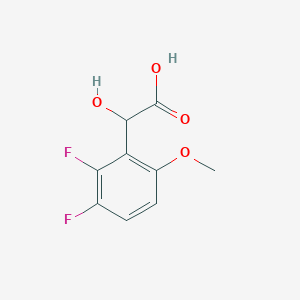

![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)


